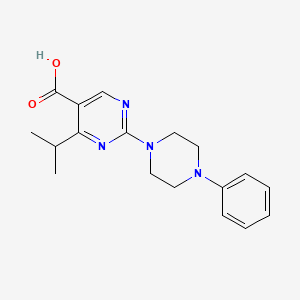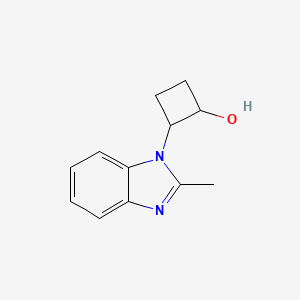
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzodiazole ring is attached to a cyclobutanol, a type of cycloalkanol, which is a subcategory of the alcohols .
Molecular Structure Analysis
The benzodiazole ring in the compound is a planar, aromatic ring system. This means it’s stable and can participate in pi stacking interactions. The cyclobutanol portion of the molecule would add some three-dimensionality to the molecule and could participate in hydrogen bonding due to the presence of the hydroxyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The benzodiazole portion of the molecule is likely to be planar and relatively nonpolar, while the cyclobutanol portion is likely to be polar due to the presence of the hydroxyl group. This could make the compound overall moderately polar .Applications De Recherche Scientifique
Novel Synthesis and Characterization
Synthesis of Schiff Base Ligands and Metal Complexes : Research on Schiff base ligands containing cyclobutane and thiazole rings demonstrates their synthesis and characterization, alongside their metal complexes with Co(II), Cu(II), Ni(II), and Zn(II). These complexes were examined for their antimicrobial activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Transformation to Highly Strained Cyclobutabenzo[b]benzofurans : A novel transformation of 1-exo-substituted tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into highly strained cyclobutabenzo[b]benzofurans was reported. This study underscores the chemical versatility and potential utility of cyclobutane-containing compounds in organic synthesis (Yadav et al., 2008).
Antimicrobial Activity
- Antimicrobial Activities of Schiff Bases and Their Metal Complexes : Another study focused on Schiff base ligands derived from 2,4-disubstituted thiazoles and cyclobutane rings, exploring their synthesis, characterization, and antimicrobial activities. The metal complexes of these ligands showed activity against a range of microorganisms, suggesting potential applications in the fight against infectious diseases (Yilmaz & Cukurovalı, 2003).
Chemical Reactivity and Structural Analysis
- Cycloaddition Reactions and Chemical Structures : Studies on cycloaddition reactions involving cyclobutane compounds reveal insights into their chemical reactivity and the formation of novel structures. These findings contribute to a deeper understanding of cyclobutane's role in synthetic chemistry and could inform the development of new compounds with specific properties (Gebert et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQVKPUUFWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)
![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)
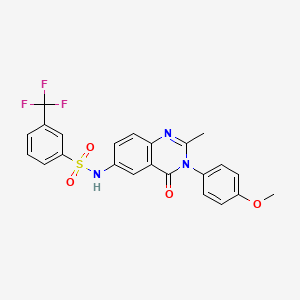
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
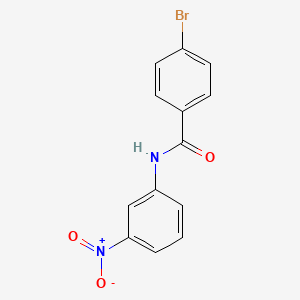
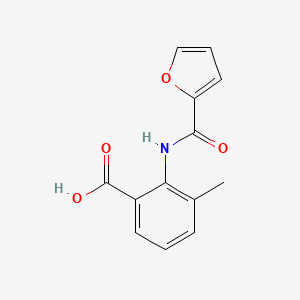
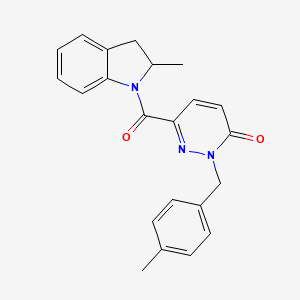
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
